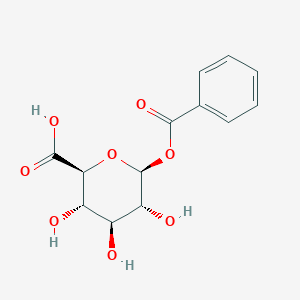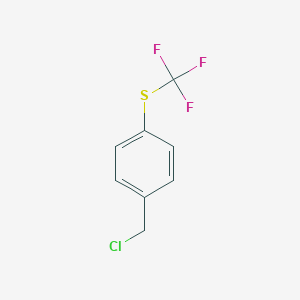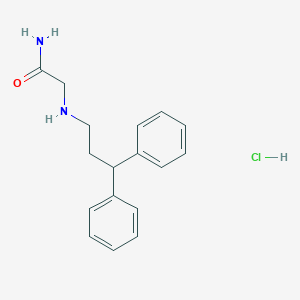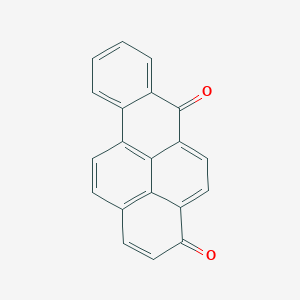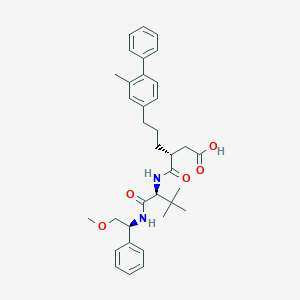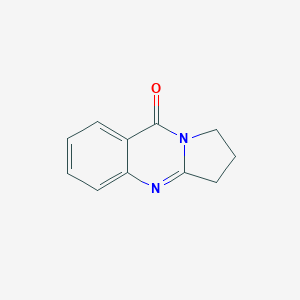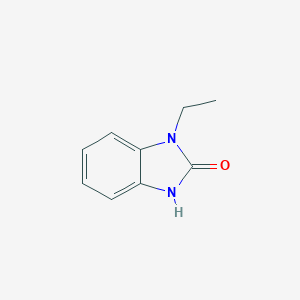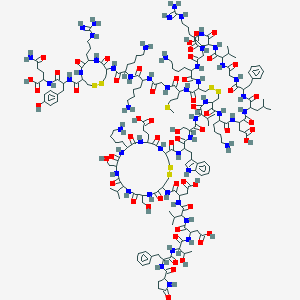
2,2-Dimethylpentane-1,3,5-tricarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethylpentane-1,3,5-tricarboxylic acid (DMPT) is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a carboxylic acid that contains three carboxyl groups and a methyl group on each of the second and fourth carbon atoms. It is a white crystalline powder that is soluble in water and has a melting point of 183-185℃. DMPT is synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
作用机制
The mechanism of action of 2,2-Dimethylpentane-1,3,5-tricarboxylic acid is not fully understood, but it is believed to be related to its ability to modulate the expression of genes involved in various biological processes. 2,2-Dimethylpentane-1,3,5-tricarboxylic acid has been shown to upregulate the expression of genes involved in the immune response, stress response, and energy metabolism. It has also been shown to downregulate the expression of genes involved in inflammation and cell proliferation.
生化和生理效应
2,2-Dimethylpentane-1,3,5-tricarboxylic acid has been shown to have various biochemical and physiological effects, including the modulation of gene expression, the activation of signaling pathways, and the regulation of enzyme activity. 2,2-Dimethylpentane-1,3,5-tricarboxylic acid has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and to decrease the levels of reactive oxygen species and lipid peroxidation. 2,2-Dimethylpentane-1,3,5-tricarboxylic acid has also been shown to increase the levels of neurotransmitters, such as dopamine and serotonin, and to improve cognitive function.
实验室实验的优点和局限性
2,2-Dimethylpentane-1,3,5-tricarboxylic acid has several advantages for lab experiments, including its low toxicity, high stability, and ease of synthesis. 2,2-Dimethylpentane-1,3,5-tricarboxylic acid is also soluble in water, which makes it easy to administer to cells or animals. However, 2,2-Dimethylpentane-1,3,5-tricarboxylic acid has some limitations for lab experiments, including its potential to interfere with other experimental conditions and its potential to have different effects on different cell types or animal models.
未来方向
There are several future directions for 2,2-Dimethylpentane-1,3,5-tricarboxylic acid research, including the identification of its molecular targets, the development of more efficient synthesis methods, and the optimization of its applications in medicine, agriculture, and industry. 2,2-Dimethylpentane-1,3,5-tricarboxylic acid has the potential to be developed into a novel therapeutic agent for various diseases, such as cancer and viral infections. It also has the potential to be used as a natural alternative to antibiotics and growth promoters in animal feed. Finally, 2,2-Dimethylpentane-1,3,5-tricarboxylic acid has the potential to be developed into a green and sustainable chemical for various industrial applications.
合成方法
2,2-Dimethylpentane-1,3,5-tricarboxylic acid can be synthesized using various methods, including the reaction of 2,2-dimethyl-1,3-propanediol with maleic anhydride in the presence of a catalyst, the reaction of 2,2-dimethyl-1,3-propanediol with fumaric acid, and the reaction of 2,2-dimethyl-1,3-propanediol with maleic acid. The most commonly used method is the reaction of 2,2-dimethyl-1,3-propanediol with maleic anhydride in the presence of a catalyst. This method is simple, efficient, and yields high purity 2,2-Dimethylpentane-1,3,5-tricarboxylic acid.
科学研究应用
2,2-Dimethylpentane-1,3,5-tricarboxylic acid has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, 2,2-Dimethylpentane-1,3,5-tricarboxylic acid has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities. In agriculture, 2,2-Dimethylpentane-1,3,5-tricarboxylic acid has been used as a feed additive for livestock, poultry, and fish to improve their growth performance, feed conversion rate, and resistance to stress. In industry, 2,2-Dimethylpentane-1,3,5-tricarboxylic acid has been used as a corrosion inhibitor for metals, a plasticizer for polymers, and a dye intermediate for textiles.
属性
CAS 编号 |
62934-90-1 |
|---|---|
产品名称 |
2,2-Dimethylpentane-1,3,5-tricarboxylic acid |
分子式 |
C10H16O6 |
分子量 |
232.23 g/mol |
IUPAC 名称 |
2,2-dimethylpentane-1,3,5-tricarboxylic acid |
InChI |
InChI=1S/C10H16O6/c1-10(2,5-8(13)14)6(9(15)16)3-4-7(11)12/h6H,3-5H2,1-2H3,(H,11,12)(H,13,14)(H,15,16) |
InChI 键 |
SRXBEKYXSVLAPC-UHFFFAOYSA-N |
SMILES |
CC(C)(CC(=O)O)C(CCC(=O)O)C(=O)O |
规范 SMILES |
CC(C)(CC(=O)O)C(CCC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



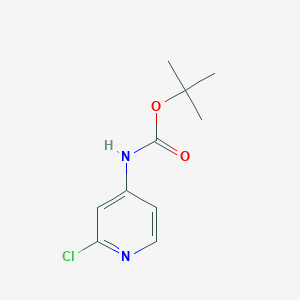
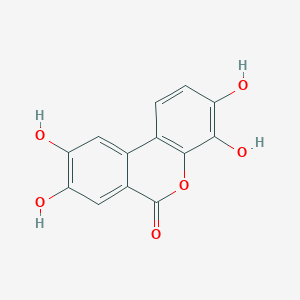
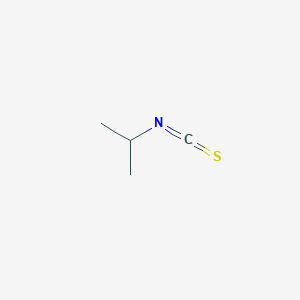
![5-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B31461.png)
